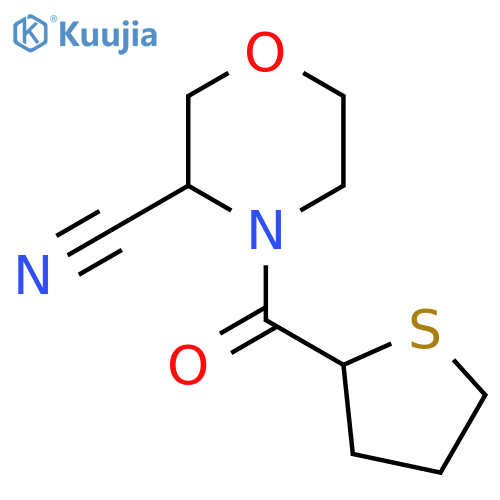Cas no 1465385-56-1 (4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile)

1465385-56-1 structure
商品名:4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile
4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4-(THIOLANE-2-CARBONYL)MORPHOLINE-3-CARBONITRILE
- EN300-26680125
- 1465385-56-1
- AKOS016959007
- Z1333768511
- 4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile
-
- インチ: 1S/C10H14N2O2S/c11-6-8-7-14-4-3-12(8)10(13)9-2-1-5-15-9/h8-9H,1-5,7H2
- InChIKey: DTWGKYKANAMRRB-UHFFFAOYSA-N
- ほほえんだ: S1CCCC1C(N1CCOCC1C#N)=O
計算された属性
- せいみつぶんしりょう: 226.07759887g/mol
- どういたいしつりょう: 226.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26680125-0.5g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 95.0% | 0.5g |
$1014.0 | 2025-03-20 | |
| Enamine | EN300-26680125-10g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 90% | 10g |
$4545.0 | 2023-11-13 | |
| Enamine | EN300-26680125-0.1g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 95.0% | 0.1g |
$930.0 | 2025-03-20 | |
| Enamine | EN300-26680125-1.0g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
| Enamine | EN300-26680125-0.05g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 95.0% | 0.05g |
$888.0 | 2025-03-20 | |
| Enamine | EN300-26680125-0.25g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 95.0% | 0.25g |
$972.0 | 2025-03-20 | |
| Enamine | EN300-26680125-1g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 90% | 1g |
$1057.0 | 2023-11-13 | |
| Enamine | EN300-26680125-2.5g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 | |
| Enamine | EN300-26680125-5g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 90% | 5g |
$3065.0 | 2023-11-13 | |
| Enamine | EN300-26680125-10.0g |
4-(thiolane-2-carbonyl)morpholine-3-carbonitrile |
1465385-56-1 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 |
4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile 関連文献
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
1465385-56-1 (4-(Thiolane-2-carbonyl)morpholine-3-carbonitrile) 関連製品
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
